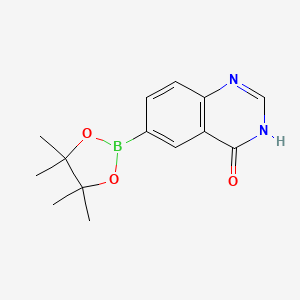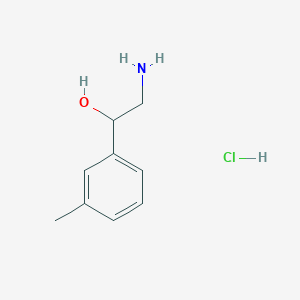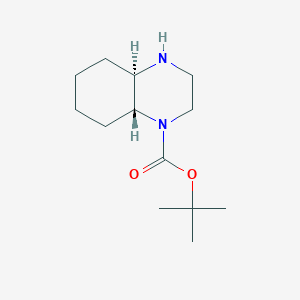
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Vue d'ensemble
Description
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the cyclization of appropriate precursors to form the quinoxaline ring. This can be achieved through the condensation of an ortho-diamine with a diketone under acidic or basic conditions.
Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to reduce the double bonds, resulting in the octahydroquinoxaline structure.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoxaline derivatives with various functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce any remaining double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoxaline core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
- tert-butyl (4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
- tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate lies in its specific stereochemistry and functional groups. The presence of the tert-butyl ester group and the octahydroquinoxaline core provides distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXTVALAEXFDQW-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165709 | |
| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-46-0 | |
| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


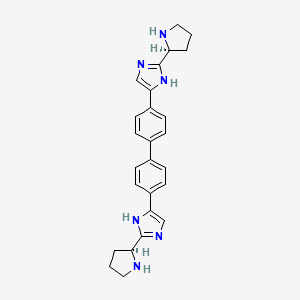
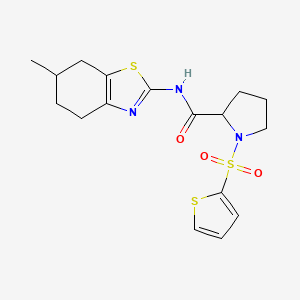
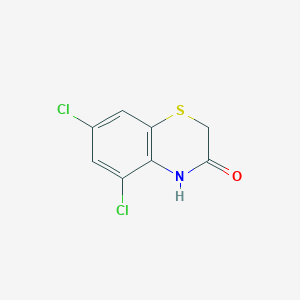


![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)


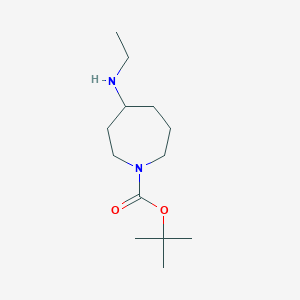

![5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3198094.png)

